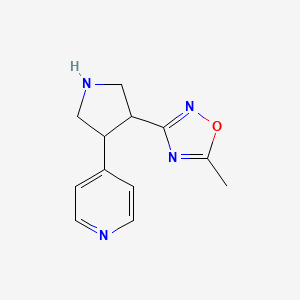

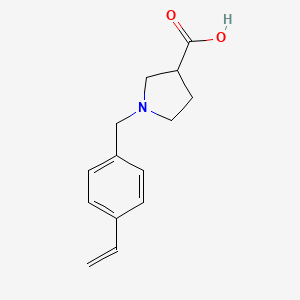

![molecular formula C10H18N2O2 B1475819 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 1935546-10-3](/img/structure/B1475819.png)

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Overview

Description

Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

Oxazepines can be synthesized through various methods. One common method involves the cycloaddition reaction of imine compounds with cyclic anhydrides . Another method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids .Molecular Structure Analysis

The oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen); the oxygen atom is located at the 1-position and the nitrogen atom at the 3-position .Scientific Research Applications

Synthesis and Derivatives

- An efficient synthesis of novel 2,4-disubstituted derivatives has been achieved, highlighting a pathway to a library of bis-functionalized pyrido-1,4-diazepines, which may be relevant for developing new chemical entities with potential therapeutic applications (El Bouakher et al., 2013).

- A study on the synthesis and antagonistic activity of axially chiral N-benzylcarboxamide derivatives introduces atropisomerism in tachykinin NK1-receptor antagonists, demonstrating the significance of stereochemistry in drug-receptor interactions (Ishichi et al., 2004).

- Innovative work on base-promoted cascade transformations has led to the creation of novel tricyclic bis-diazepinone structures, showing the versatility and potential of heterocyclic compounds in generating complex molecular architectures (Shutalev et al., 2008).

Functionalized Frameworks

- Research into the generation of highly functionalized fused oxazepine frameworks through CAN-catalyzed reactions and metathesis processes reveals the potential for creating diverse and complex heterocyclic systems (Sridharan et al., 2009).

Pharmacological Applications

- The pharmacological properties of 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives have been extensively studied, highlighting their anxiolytic, anticonvulsant, and other therapeutic effects. This underscores the potential medical applications of structurally similar compounds (Andronati et al., 2002).

Antimicrobial Activity

- Novel pyrido and imidazo derivatives have been synthesized and evaluated for their antimicrobial activity, suggesting the utility of heterocyclic compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Structural and Synthetic Insights

- Detailed synthesis and crystal structure analysis of specific derivatives provide insights into the molecular conformation and potential interactions of these compounds, contributing to our understanding of their chemical and biological properties (Lee et al., 2009).

Mechanism of Action

Target of Action

The compound belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. Compounds in this class often interact with various receptors in the body, such as GABA receptors and benzodiazepine receptors .

Mode of Action

This can lead to changes in cellular signaling and function .

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Based on its class, it could be involved in pathways related to neurotransmission, given the common targets of oxazepines .

Pharmacokinetics

Oxazepines are typically well absorbed in the body and are metabolized in the liver .

Result of Action

Modulation of receptor activity by oxazepines can lead to changes in cellular signaling and function, potentially leading to therapeutic effects .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLUNOJWQGTSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCNCC2COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)

![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)

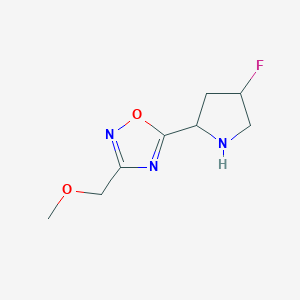

![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)

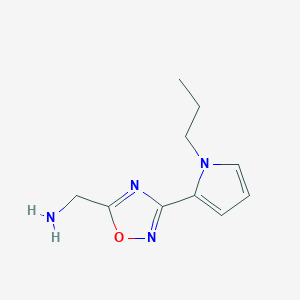

![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)

![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)

![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)